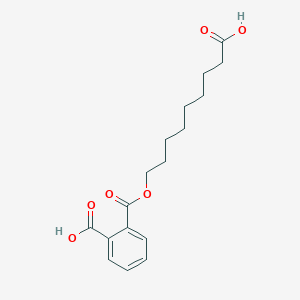

2-(8-Carboxyoctoxycarbonyl)benzoic acid

Descripción

2-(8-Carboxyoctoxycarbonyl)benzoic acid is a benzoic acid derivative characterized by an extended aliphatic chain (octoxycarbonyl) terminating in a carboxylic acid group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents and the capacity for intermolecular hydrogen bonding via its dual carboxylic acid functionalities. The compound’s extended chain may facilitate interactions with hydrophobic regions in biological or synthetic systems, making it a candidate for applications in drug design, supramolecular chemistry, or materials science.

Propiedades

Fórmula molecular |

C17H22O6 |

|---|---|

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

2-(8-carboxyoctoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C17H22O6/c18-15(19)11-5-3-1-2-4-8-12-23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10H,1-5,8,11-12H2,(H,18,19)(H,20,21) |

Clave InChI |

CTVWCRZZOFXGRG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Carboxyoctoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 8-bromooctanoic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from 8-bromooctanoic acid and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to form the desired compound after subsequent hydrolysis.

Industrial Production Methods

Industrial production of 2-(8-Carboxyoctoxycarbonyl)benzoic acid may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(8-Carboxyoctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Reduction: Reduction of the carboxyl groups to alcohols using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions where the hydrogen atoms on the benzoic acid ring are substituted with halogens using reagents like bromine or chlorine.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Esterification: Formation of esters with various alcohols.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated benzoic acid derivatives.

Aplicaciones Científicas De Investigación

2-(8-Carboxyoctoxycarbonyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(8-Carboxyoctoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid core can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparación Con Compuestos Similares

The following analysis compares 2-(8-Carboxyoctoxycarbonyl)benzoic acid with structurally related benzoic acid derivatives, focusing on synthesis, binding interactions, and hydrogen-bonding behavior.

Structural and Functional Analogues

Key analogues include:

- 2-Benzoylbenzoic acid : Lacks the aliphatic chain but shares a benzoyl-substituted benzoic acid backbone.

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid : Feature aromatic substituents instead of aliphatic chains, influencing electronic and steric properties .

- 2-(2-Chlorophenoxy)benzoic acid: Contains a phenoxy group and chlorine substituent, altering reactivity and conformational flexibility .

Table 1: Structural and Functional Comparison

Binding Affinities and Receptor Interactions

Evidence from docking studies on similar compounds reveals trends in ΔGbinding (binding free energy):

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to saccharin or acesulfame, attributed to their aromatic substituents’ interactions with T1R3 receptor residues .

- The aliphatic chain in 2-(8-Carboxyoctoxycarbonyl)benzoic acid may mimic hydrophobic interactions observed in longer-chain inhibitors, though direct receptor data are absent.

Hydrogen Bonding and Crystallography

- Benzoic acid derivatives often form hydrogen-bonded dimers or chains. For example, 2-(2-Chlorophenoxy)benzoic acid adopts conformations stabilized by intramolecular hydrogen bonds between the carboxylic acid and ether oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.